molecular formula C17H27NO5 B1212867 1-(8-Methyl-2,5,11,14-tetraoxa-8-azabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-yl)ethanol

1-(8-Methyl-2,5,11,14-tetraoxa-8-azabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-yl)ethanol

Cat. No.: B1212867
M. Wt: 325.4 g/mol
InChI Key: JKEUHRWYEDMOHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(8-methyl-2,5,11,14-tetraoxa-8-azabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-yl)ethanol is an aromatic ether.

Scientific Research Applications

1. Chemical Synthesis and Structural Analysis

  • Research on similar compounds includes the study of diastereomers of polyhydroxylated 9-oxa-1-azabicyclo[4.2.1]nonanes, which involves intramolecular 1,3-dipolar cycloaddition of omega-unsaturated nitrones (Pádár et al., 2006).
  • Synthesis of novel triazole fatty acid derivatives from acetylenic fatty esters reveals methods for creating diverse chemical structures (Jie et al., 1998).
  • The creation of chiral chemzymes, like (+)-1(S), 5(R), 8(S)-8-phenyl-2-azabicyclo[3.3.0]octan-8-ol n,o-methylboronate, illustrates applications in catalysis and synthetic chemistry (Corey et al., 1989).

2. Organic Compound Synthesis

  • The reduction of methyl (6S)-7-hydroxy-5,5,9,9-tetramethyl-8-oxa-4-thia-1-azabicyclo[4,3,0]non-2-ene-3-carboxylate demonstrates complex organic reactions and transformations relevant to the study of bicyclic compounds (Kitchin & Stoodley, 1973).
  • Synthesis of ABE tricyclic analogues, such as methyllycaconitine, emphasizes the construction of pharmacophore-containing compounds for potential biological activity (Barker et al., 2002).

3. Potential in Medicinal Chemistry

  • Studies on the synthesis and tautomerism of 9-azabicyclo[4.2.l]nonan-1-ols indicate the exploration of bicyclic amino-alcohols, potentially useful in medicinal chemistry (Smith et al., 1994).
  • The development of the active site model for calcium-containing quinoprotein alcohol dehydrogenases using similar compounds showcases applications in enzyme modeling and biochemistry (Itoh et al., 2000).

Properties

Molecular Formula

C17H27NO5

Molecular Weight

325.4 g/mol

IUPAC Name

1-(8-methyl-2,5,11,14-tetraoxa-8-azabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-yl)ethanol

InChI

InChI=1S/C17H27NO5/c1-14(19)15-3-4-16-17(13-15)23-12-10-21-8-6-18(2)5-7-20-9-11-22-16/h3-4,13-14,19H,5-12H2,1-2H3

InChI Key

JKEUHRWYEDMOHX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)OCCOCCN(CCOCCO2)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(8-Methyl-2,5,11,14-tetraoxa-8-azabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-yl)ethanol
Reactant of Route 2
Reactant of Route 2
1-(8-Methyl-2,5,11,14-tetraoxa-8-azabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-yl)ethanol
Reactant of Route 3
Reactant of Route 3
1-(8-Methyl-2,5,11,14-tetraoxa-8-azabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-yl)ethanol
Reactant of Route 4
Reactant of Route 4
1-(8-Methyl-2,5,11,14-tetraoxa-8-azabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-yl)ethanol
Reactant of Route 5
Reactant of Route 5
1-(8-Methyl-2,5,11,14-tetraoxa-8-azabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-yl)ethanol
Reactant of Route 6
Reactant of Route 6
1-(8-Methyl-2,5,11,14-tetraoxa-8-azabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-yl)ethanol

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